Boc-Phe(4-Me)-OH
Description
Overview of Boc-Protected Amino Acids in Peptide Synthesis
The synthesis of peptides is a meticulous process that requires the sequential addition of amino acids to a growing chain. To ensure the formation of the correct peptide sequence, the reactive amino group of each incoming amino acid must be temporarily blocked or "protected." The tert-butoxycarbonyl (Boc) group is a widely used protecting group in both solid-phase and solution-phase peptide synthesis. chemimpex.commdpi.com It effectively shields the amino group from participating in unwanted side reactions during the coupling of the amino acid's carboxyl group to the free amino terminus of the peptide chain. chemimpex.commdpi.com
The utility of the Boc group lies in its stability under the conditions required for peptide bond formation and its susceptibility to removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net This allows for the selective deprotection of the newly incorporated amino acid, regenerating a free amino group ready for the next coupling cycle. This robust and reliable methodology has made Boc-protected amino acids indispensable tools for the chemical synthesis of peptides. mdpi.com
Significance of Phenylalanine Derivatives in Research
Phenylalanine, an essential aromatic amino acid, is a frequent component of bioactive peptides. Its phenyl side chain can participate in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which are crucial for the three-dimensional structure of peptides and their binding to biological targets. peptide.com
Modifying the phenyl ring of phenylalanine allows researchers to fine-tune these interactions and investigate structure-activity relationships (SAR). peptide.com Such modifications can lead to peptides with enhanced properties, including:
Improved Efficacy: Alterations to the aromatic ring can enhance the binding affinity and selectivity of a peptide for its target receptor or enzyme. chemimpex.com
Increased Stability: The introduction of substituents can protect the peptide from enzymatic degradation, prolonging its half-life in biological systems.
Derivatives of phenylalanine are therefore of great interest in medicinal chemistry and drug discovery, serving as valuable probes to optimize peptide-based drug candidates. chemimpex.comnih.gov
Rationale for the Study of Boc-Phe(4-Me)-OH: Bridging Structural Features and Research Applications
The specific focus on this compound stems from the unique properties conferred by the methyl group at the para-position (the 4-position) of the phenyl ring. This seemingly minor addition has significant implications for the behavior of the amino acid when incorporated into a peptide.
The primary structural feature of the 4-methyl group is its contribution to the hydrophobicity of the side chain. This increased hydrophobicity can strengthen the interactions between the peptide and its binding partner, potentially leading to higher potency. chemimpex.com For example, in the development of antagonists for the melanocortin-4 receptor (MC4R), which is involved in appetite and energy homeostasis, the careful selection of hydrophobic aromatic amino acids is critical for achieving high affinity and selectivity. acs.orgnih.gov The use of derivatives like this compound allows for a systematic exploration of how subtle changes in hydrophobicity within the binding pocket can modulate receptor antagonism.
Furthermore, the methyl group can influence the conformational preferences of the peptide backbone, potentially stabilizing a bioactive conformation or improving resistance to proteolysis. These attributes make this compound a valuable building block in the synthesis of novel therapeutics, advanced biomaterials, and drug delivery systems. chemimpex.com Its use enables researchers to create targeted therapies and refine the pharmacokinetic profiles of drug candidates, ultimately aiming for more effective treatments. chemimpex.com
Chemical and Physical Properties of this compound
The following table summarizes key properties of this compound, providing a reference for its use in a research setting.
| Property | Value |
| CAS Number | 80102-26-7 |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Melting Point | 79-88 °C |
| Optical Rotation | [α]²⁰/D +16 ± 2°, c = 1 in methanol |
Detailed Research Findings
While specific published studies detailing the extensive use of this compound are not broadly available in top-tier journals, its application can be understood through the lens of structure-activity relationship studies on related peptide systems. The rationale for its use is firmly rooted in the principles of medicinal chemistry, where it serves as a tool to probe the impact of side-chain modifications on peptide function.
For instance, research into melanocortin receptor antagonists often involves the synthesis of a library of peptide analogues with variations in their amino acid sequence. The substitution of a standard phenylalanine with a derivative like 4-methylphenylalanine allows researchers to systematically assess the role of the aromatic side chain in receptor binding and signal transduction. acs.orgnih.gov The findings from such studies can reveal that increased hydrophobicity at a specific position is crucial for antagonist activity, thereby guiding the design of more potent and selective compounds. The use of this compound in this context would be a logical step in such an optimization campaign.
The incorporation of this non-canonical amino acid is a key strategy in the development of peptide-based therapeutics, where the goal is to enhance biological activity and stability. chemimpex.com The 4-methyl group provides a subtle but significant modification that can lead to improved hydrophobic interactions with a target receptor, potentially increasing the efficacy of the peptide. chemimpex.com This approach is fundamental to the iterative process of drug design and development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWNPUFECDJCX-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375790 | |
| Record name | N-Boc-4-Methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80102-26-7 | |
| Record name | N-Boc-4-Methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-4-methyl-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc Phe 4 Me Oh and Its Analogues
Synthesis of Modified Boc-Phenylalanine Derivatives for Specific Research Objectives
Boc-Phe(4-X)-OH: Exploring Halogenated and Azido Derivatives for Bioconjugation
Phenylalanine derivatives functionalized with halogens or azide (B81097) groups at the para position (4-X) of the phenyl ring are particularly valuable for bioconjugation applications. The azide moiety (-N₃) serves as a versatile "handle" for bioorthogonal reactions, most notably click chemistry and Staudinger ligation, enabling the precise attachment of various molecules such as fluorescent labels, peptides, or polymers to proteins baseclick.euchemimpex.comchemimpex.comcymitquimica.com.
The synthesis of 4-azido-L-phenylalanine derivatives typically begins with the nitration of L-phenylalanine, followed by reduction of the nitro group and subsequent azidation, often via a copper(I)-catalyzed Ullmann-type reaction . Alternatively, direct azidation pathways can be employed. The Boc protecting group is then introduced onto the amino terminus using standard procedures, yielding compounds like Boc-4-azido-L-phenylalanine. These azido-functionalized amino acids can be incorporated into peptides via solid-phase peptide synthesis (SPPS) or other peptide assembly methods chemimpex.com. Halogenated phenylalanine derivatives, such as Boc-4-bromo-L-phenylalanine, are also synthesized and utilized in similar bioconjugation strategies, offering alternative reactive handles nih.govwm.edu.
N-Methylated Phenylalanine Derivatives in Peptide Design
N-methylation of amino acid residues within a peptide backbone is a significant modification that can profoundly impact the peptide's properties. Introducing a methyl group onto the nitrogen atom of the peptide bond enhances lipophilicity, improves metabolic stability against proteases, and can increase receptor binding affinity and selectivity, thereby boosting bioavailability and therapeutic potential nih.govacs.orgscielo.org.mxethz.chnih.gov. N-methyl amino acids, including N-methylphenylalanine (NMePhe) and its substituted variants like 4-methylphenylalanine (4-Me-Phe), are therefore important synthons in peptide design for drug discovery and structure-activity relationship (SAR) studies scielo.org.mx.
The synthesis of N-methylated amino acids can be achieved through chemical routes such as direct methylation, reductive amination, or ring-opening of oxazolidinones. However, these chemical methods can sometimes be limited by the use of toxic reagents, incomplete enantiopurity, or over-methylation nih.gov. Greener alternatives, including chemoenzymatic strategies and fermentative production using engineered microorganisms, are being developed to address these limitations nih.gov. For instance, derivatives of 4-methylphenylalanine have been incorporated into cyclic peptides to enhance affinity for specific receptors, such as μ-opioid receptors nih.govresearchgate.net.
Diketopiperazine (DKP) Based Synthesis Strategies
Diketopiperazines (DKPs), cyclic dipeptides formed from two amino acid residues, serve as versatile scaffolds and key intermediates in peptide synthesis and the construction of complex molecules cdnsciencepub.comacs.orgresearchgate.net. They can be synthesized through various methods, including the self-condensation of amino acid esters or the cyclization of dipeptide esters cdnsciencepub.com. Protected amino acid derivatives, such as N-Boc-protected amino acids, can be utilized to form mono-Boc-protected DKPs, which act as valuable building blocks for controlled peptide elongation acs.org.
The formation of DKPs can also occur as an unintended side reaction during peptide synthesis, particularly when certain amino acid sequences or protecting group chemistries are employed iris-biotech.deresearchgate.net. Understanding DKP formation mechanisms is crucial for optimizing peptide synthesis protocols and preventing the generation of unwanted deletion impurities. Strategies involving specific amino acid derivatives, such as N-4-methoxybenzyl (N-PMB)-amino acids coupled with amino acid methyl esters, have been developed to efficiently synthesize mono-Boc-protected DKPs with high stereoselectivity acs.org.
Purity and Characterization in Synthetic Procedures
Ensuring the purity and confirming the structure of synthesized compounds like Boc-Phe(4-Me)-OH and its analogues is paramount. This is achieved through a combination of analytical and spectroscopic techniques.
Analytical Techniques for Purity Assessment (e.g., HPLC, TLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides and amino acid derivatives. It allows for the separation and quantification of the target compound from impurities, reaction byproducts, and unreacted starting materials rsc.orgresearchgate.net. Chiral HPLC, utilizing specialized chiral stationary phases (CSPs), is particularly important for determining the enantiomeric purity of protected amino acids, such as N-Boc-amino acids, ensuring the absence of the undesired enantiomer sigmaaldrich.comresearchgate.nettandfonline.com. Purity levels are typically reported as percentages, often exceeding 95% or 98% as determined by HPLC rsc.orgtcichemicals.com.
Thin-Layer Chromatography (TLC) is a simpler, yet effective, qualitative method commonly employed to monitor the progress of synthetic reactions and provide a quick assessment of product purity. It is widely used in organic synthesis for reaction monitoring of protected amino acids ethz.ch.
Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the molecular structure and identity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR spectroscopy provide detailed information about the chemical environment of atoms within a molecule. ¹H NMR spectra reveal the number and type of protons, their connectivity through spin-spin coupling, and their chemical shifts, which are characteristic of specific functional groups and structural motifs. ¹³C NMR provides information about the carbon skeleton. For Boc-protected amino acids, characteristic signals include those from the tert-butoxycarbonyl (Boc) group (e.g., a singlet around 1.3-1.4 ppm for the methyl protons in ¹H NMR, and signals around 78-80 ppm for the quaternary carbon and 28-29 ppm for the methyl carbons in ¹³C NMR) nih.govorgsyn.orgmdpi.com. The aromatic protons and the chiral center (α-carbon) also yield distinct signals.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight, while fragmentation patterns can aid in structural elucidation rsc.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.net. For example, Boc-protected amino acids typically show characteristic fragments related to the loss of the Boc group or parts thereof.
Boc Phe 4 Me Oh in Peptide and Peptidomimetic Research
Modification of Peptide Properties via Boc-Phe(4-Me)-OH Integration
Impact on Hydrophobic Interactions and Peptide Efficacy
The introduction of a methyl group onto the phenyl ring of phenylalanine significantly enhances its hydrophobic character. This increased hydrophobicity can lead to stronger hydrophobic interactions with target proteins, receptors, or other biomolecules. Research has demonstrated that this modification can profoundly impact peptide efficacy by influencing binding affinity and biological activity. For instance, studies on cyclic pentapeptides based on endomorphin-2 revealed that analogs incorporating 4-methylphenylalanine (MePhe(4)) in specific positions exhibited a significant increase in μ-opioid receptor (MOP receptor) affinity compared to their unsubstituted counterparts nih.gov. Furthermore, these modified peptides displayed remarkable antinociceptive activity in in vivo models, suggesting a direct correlation between the enhanced hydrophobic interaction and improved therapeutic effect nih.gov.
Similarly, in the context of peptide ligands targeting integrins, the substitution of phenylalanine with 4-methylphenylalanine (4PH) was employed to increase hydrophobicity and interaction with the receptor, thereby stabilizing the peptide-receptor complex and potentially enhancing activation effects mdpi.com. This strategy aims to optimize binding affinity and efficacy. While a moderate increase in bulk from such substitutions can be beneficial, excessive bulk may lead to decreased activity pnas.org. In other studies, 4-methylphenylalanine substitutions in oxytocin (B344502) analogs demonstrated agonistic activity, indicating that the methyl group can modulate receptor response without abolishing it cas.cz.
Table 3.3.1: Comparative Receptor Affinity and Biological Efficacy of Peptides with Phenylalanine vs. 4-Methylphenylalanine
| Peptide Modification | Target Receptor/System | Observed Effect on Affinity | Observed Effect on Efficacy | Citation |
| Native Phenylalanine (Phe) | μ-opioid receptor | Baseline Affinity | Baseline Efficacy | nih.gov |
| 4-Methylphenylalanine (MePhe(4)) | μ-opioid receptor | Significantly Increased | Enhanced Antinociception | nih.gov |
| Native Phenylalanine (Phe) | ADGRG2 Receptor | Baseline Interaction | Baseline Activation | mdpi.com |
| 4-Methylphenylalanine (4PH) | ADGRG2 Receptor | Increased Interaction | Enhanced Activation | mdpi.com |
| Native Phenylalanine (Phe) | HIV Entry Process | Baseline Inhibition | Baseline Potency | pnas.org |
| 4-Methylphenylalanine (Phe(4-Me)) | HIV Entry Process | Comparable to Phe | Comparable to Phe | pnas.org |
| Native Phenylalanine (Phe) | Oxytocin Receptor | Baseline Agonistic Activity | Baseline Agonistic Activity | cas.cz |
| 4-Methylphenylalanine (Phe(4-Me)) | Oxytocin Receptor | Comparable to Phe | Comparable Agonistic Activity | cas.cz |
Enhancement of Peptide Solubility and Stability
Modifications to amino acid side chains can also influence the solubility and stability of peptides, critical factors for their development as therapeutic agents. While the direct impact of 4-methylphenylalanine on aqueous solubility is not extensively detailed in the provided search results, its influence on peptide stability is more widely recognized. The altered hydrophobic interactions and potential for increased conformational rigidity conferred by the methyl group can contribute to enhanced peptide stability.
Research indicates that incorporating 4-methylphenylalanine can lead to improved peptide stability in general mdpi.comnih.gov. Specifically, in the development of bicyclic peptide inhibitors, the substitution of phenylalanine with 4-methylphenylalanine was shown to allow for further stabilization. This stabilization mechanism perpetuates intramolecular interactions, resulting in enhanced binding stability characterized by rapid association and extended dissociation rates from the target protein bicycletherapeutics.com. Furthermore, studies have demonstrated that 4-methylphenylalanine, alongside other modified phenylalanines like 4-fluorophenylalanine, can successfully tune interactions within a hydrophobic core and improve folding stability without introducing significant steric hindrance researchgate.net. These findings collectively suggest that 4-methylphenylalanine is a valuable tool for increasing the robustness and longevity of peptide-based therapeutics.
Table 3.3.2: Comparative Peptide Stability Metrics with Phenylalanine vs. 4-Methylphenylalanine
| Peptide Modification | Target System/Condition | Observed Effect on Stability | Citation |
| Native Phenylalanine (Phe) | General Peptide Structure | Baseline Stability | mdpi.comnih.gov |
| 4-Methylphenylalanine (Phe(4-Me)) | General Peptide Structure | Enhanced Stability | mdpi.comnih.gov |
| Native Phenylalanine (Phe) | Bicyclic Peptide Inhibitor | Baseline Stability | bicycletherapeutics.com |
| 4-Methylphenylalanine (Phe(4-Me)) | Bicyclic Peptide Inhibitor | Further Stabilization, Extended Dissociation Rates | bicycletherapeutics.com |
| Native Phenylalanine (Phe) | Hydrophobic Core/Folding | Baseline Stability | researchgate.net |
| 4-Methylphenylalanine (Phe(4-Me)) | Hydrophobic Core/Folding | Tuned Stability | researchgate.net |
Advanced Applications in Complex Peptide Architectures
Beyond simple linear peptides, modified amino acids like 4-methylphenylalanine find application in the construction of more intricate peptide architectures, such as bicyclic peptides and self-assembled nanostructures, where precise control over conformation and intermolecular forces is paramount.
Biaryl Bicyclic Peptides Incorporating Phenylalanine Moieties
Table 3.4.1: Comparative Properties of Bicyclic Peptides with Modified Phenylalanine
| Bicyclic Peptide | Phenylalanine Modification | Target | Binding Kinetics (Association Rate, ka) | Binding Kinetics (Dissociation Rate, kd) | Binding Affinity (KD) | Stability (t1/2) | Citation |
| BCY15291 | Native Phenylalanine (Phe) | ACE2 | Baseline | Baseline | Baseline | 0.5 h | bicycletherapeutics.com |
| BCY20862 | 4-Methylphenylalanine | ACE2 | Rapid Association | Extended Dissociation | Improved | Not specified | bicycletherapeutics.com |
Note: Specific numerical values for ka, kd, and KD are not provided in the source abstract for BCY20862, but qualitative descriptions of improvement are noted.
Boc Phe 4 Me Oh in Medicinal Chemistry and Drug Discovery Research
Development of Novel Therapeutic Agents
The versatility of Boc-Phe(4-Me)-OH and related phenylalanine derivatives makes them integral to the development of new drugs. chemimpex.comchemimpex.com These compounds serve as foundational scaffolds that can be chemically modified to create molecules with high specificity and efficacy for various biological pathways. chemimpex.comchemimpex.com
The design of targeted therapies often relies on building blocks that can confer specific properties to a drug candidate, such as improved binding to a receptor or enzyme active site. Substituted phenylalanines are valuable in this context as modifications to the aromatic ring can alter the molecule's electronic and steric properties, influencing how it interacts with its target. peptide.com
A key example of this principle is the development of covalent inhibitors for specific kinases. In a notable study, researchers designed a phenylalanine-based inactivator for AKT kinase, a critical enzyme in cell signaling pathways often dysregulated in cancer. nih.govacs.org By attaching a reactive electrophile (a vinyl ketone) to a Boc-protected phenylalanine scaffold (Boc-Phe-vinyl ketone), they created a molecule that could selectively target a cysteine residue near the kinase's substrate-binding site. nih.govacs.org This strategy led to a potent and selective inhibitor that covalently binds to and inactivates the enzyme. nih.govacs.org The phenylalanine core was chosen based on its proximity to the target cysteine in the co-crystal structure of AKT, demonstrating a rational approach to drug design. nih.govacs.org This work provides a proof-of-principle for using phenylalanine scaffolds to create targeted covalent inhibitors for other kinases. nih.govacs.org
Boc-protected amino acids are fundamental to solid-phase peptide synthesis (SPPS), the primary method for creating peptide-based therapeutics. chemimpex.comsigmaaldrich.com The application of derivatives like this compound is particularly relevant in fields such as oncology and immunology, where peptides can act as highly specific drugs. chemimpex.com The incorporation of modified amino acids can enhance the stability, efficacy, and pharmacokinetic properties of these therapeutic peptides. chemimpex.comnbinno.com
In oncology, for instance, peptide-based drugs are designed to target cancer cells with high precision. The structural characteristics of this compound, such as its hydrophobicity, can be leveraged to improve the interaction of a peptide with its cellular target. chemimpex.com Similarly, in immunology, modified peptides are used to modulate immune responses, and the specific structure of the amino acid building blocks is critical for their function. chemimpex.com
Enzyme Inhibitor Design and Evaluation
Enzyme inhibition is a cornerstone of modern medicinal chemistry, and dysfunctional enzymes are targets in many diseases. Phenylalanine derivatives are frequently used as scaffolds in the design of potent and selective enzyme inhibitors.
The rational design of enzyme inhibitors often begins with a scaffold that can fit within the enzyme's active site. The phenylalanine structure is a common choice due to its presence in many natural enzyme substrates. nih.govnih.gov By modifying this basic scaffold, chemists can develop highly effective inhibitors.
Research has demonstrated the successful use of phenylalanine-based structures to create inhibitors for various enzyme classes, including kinases and proteases. nih.govnih.gov For example, a class of potent protease inhibitors was developed using a dipeptidic recognition motif that included phenylalanine (HN-l-Phe-l-Leu-OR) attached to a 1,4-naphthoquinone (B94277) core. nih.gov These compounds were found to be highly effective inhibitors of cysteine proteases like rhodesain. nih.govnih.gov Another study focused on HIV-1 capsid inhibitors, where dimerized phenylalanine derivatives were synthesized and showed more potent antiviral activity than their monomer counterparts. nih.gov
Interactive Table: Examples of Phenylalanine-Based Enzyme Inhibitors
| Derivative/Scaffold | Target Enzyme(s) | Key Finding |
| Boc-Phe-vinyl ketone | AKT Kinase | Identified as a submicromolar, covalent inactivator that selectively alkylates Cys310 in the activation loop. nih.govacs.org |
| 1,4-Naphthoquinones with HN-l-Phe-l-Leu-OR | Cysteine Proteases (e.g., Rhodesain, Cathepsin L) | Created highly potent, reversible covalent inhibitors with nanomolar affinity. nih.govnih.gov |
| Dimerized Phenylalanine Derivatives | HIV-1 Capsid | Dimerized structures showed greater potency as antiviral agents compared to monomers. nih.gov |
| 2-Sulfonylpyrimidines | Staphylococcus aureus Sortase A | Act as a new class of covalent inhibitors targeting the active site Cysteine 184. frontiersin.orgnih.gov |
Understanding how an inhibitor works is crucial for its development. Covalent inhibitors, which form a chemical bond with their target enzyme, have gained significant attention due to their potential for high potency and prolonged duration of action. cas.orgresearchgate.net This mechanism typically involves a two-step process: initial reversible binding followed by the formation of a permanent covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue (like cysteine or serine) on the enzyme. nih.govnih.gov
The investigation into the Boc-Phe-vinyl ketone inhibitor of AKT provides a clear example of elucidating a covalent mechanism. acs.org Researchers confirmed its mechanism through several experiments:
Time-Dependent Inhibition : The inhibitor's effectiveness increased with incubation time, a hallmark of covalent binding. nih.govacs.org
Irreversibility : Reducing the reactive vinyl ketone to a non-reactive ethyl ketone rendered the compound inactive. acs.org
Mass Spectrometry : Direct evidence was obtained showing the inhibitor formed a covalent adduct with Cysteine 310 of the AKT enzyme. nih.govacs.org
Similar mechanistic studies have been performed on other inhibitor classes. For instance, 2-sulfonylpyrimidines were identified as covalent inhibitors of S. aureus Sortase A, acting through the covalent modification of the active site Cysteine 184. frontiersin.orgnih.govnih.gov Likewise, detailed kinetic and mass spectrometry studies revealed that certain naphthoquinone-based inhibitors bind to cysteine proteases through a reversible covalent mechanism. nih.gov
Biologically Active Compounds and Molecular Probes
Beyond direct therapeutic applications, this compound and its analogs are used to create molecular probes and other biologically active compounds essential for research. chemimpex.com These tools help scientists explore biological processes, validate new drug targets, and study structure-activity relationships (SAR). nbinno.com For example, Boc-protected dipeptides based on phenylalanine have been synthesized and shown to self-assemble into nanostructures with antibacterial properties, opening avenues for new biomaterials. researchgate.net The incorporation of modified phenylalanine residues into peptides can also be used to create probes for studying protein-protein interactions or for use in diagnostic applications. chemimpex.comnih.gov
Creation of Bioactive Molecules (e.g., Enzyme Inhibitors)
This compound is a valuable precursor in the synthesis of bioactive molecules, including enzyme inhibitors. The incorporation of the 4-methylphenylalanine residue can influence the binding affinity and selectivity of a peptide or small molecule for its target enzyme. The methyl group on the phenyl ring can engage in favorable hydrophobic interactions within the enzyme's active site, potentially enhancing inhibitory potency.
While specific enzyme inhibitors incorporating this compound are not extensively detailed in publicly available literature, the broader class of Boc-protected amino acids is fundamental to the synthesis of peptide-based therapeutics. chemimpex.com The synthesis of peptides with modified amino acid side chains is a recognized strategy for developing new therapeutic drugs for a range of conditions, including autoimmune diseases. nih.gov The unique structure of Boc-4-methyl-L-phenylalanine, with its 4-methylphenyl group, allows for increased hydrophobic interactions, which can improve the efficacy of peptide-based drugs. chemimpex.com It is a key component in the design of drug candidates that target specific biological pathways, thereby enhancing the efficacy and selectivity of new medications. chemimpex.com This compound supports advancements in biotechnology, including the creation of enzyme inhibitors and other bioactive molecules. chemimpex.com
Table 1: Examples of Bioactive Peptides Synthesized from Plant-Derived Proteins with Potential for Enzyme Inhibition
| Plant Source | Identified Bioactive Peptides | Potential Application |
| Cottonseed | Valine-Glycine (Val-Gly), Serine-Threonine (Ser-Thr), Histidine-Threonine (His-Thr), Glycine-Glycine-Histidine (Gly-Gly-His), Phenylalanine-Methionine (Phe-Met), Valine-Proline-Glycine-Glycine (Val-Pro-Gly-Gly), Lysine-Valine-Tryptophan (Lys-Val-Trp), Glutamic acid-Glycine-Alanine-Serine-Aspartic acid (Glu-Gly-Ala-Ser-Asp) | Angiotensin-Converting Enzyme (ACE) Inhibition |
| Peanut | Various peptides | ACE Inhibition |
| Chickpea | Various peptides | ACE Inhibition |
This table illustrates the diversity of bioactive peptides with enzyme inhibitory potential that can be derived from natural sources. The synthesis of analogues of such peptides often involves protected amino acids like this compound to explore structure-activity relationships. nih.gov
Fluorescent Labeling in Biological Assays
While direct applications of this compound in fluorescent labeling are not prominently reported, the modification of phenylalanine derivatives for use as fluorescent probes is an established technique in biochemical research. For instance, the incorporation of a 4-cyanobenzyl chromophore into a peptide sequence, using a derivative of phenylalanine, has been shown to create a useful fluorescent and IR absorption probe to study local microenvironments, such as those within cell membranes. nih.gov This suggests that the phenylalanine scaffold, which is the core of this compound, is amenable to modifications that impart fluorescent properties.
The development of fluorescent probes based on unnatural amino acids is a growing area of research for detecting enzyme activity. rsc.org Such probes can be designed to exhibit an "off-on" fluorescence signal in the presence of a specific enzyme, enabling the direct visualization of its activity. rsc.org The synthesis of these complex probes often relies on the use of protected amino acids to control the step-wise assembly of the molecule. Although not yet demonstrated for this compound, its structure presents a platform that could potentially be functionalized to create novel fluorescent probes for various biological assays.
Drug Delivery Systems and Biomaterials Research
This compound and related compounds are of significant interest in the development of advanced biomaterials and drug delivery systems. The self-assembly properties of aromatic dipeptides and the biocompatibility of the resulting nanostructures are key drivers of this research.
Development of Advanced Biomaterials
Boc-protected phenylalanine derivatives, particularly diphenylalanine (Phe-Phe) analogues, are known to self-assemble into a variety of nanostructures, including nanotubes, nanospheres, and hydrogels. mdpi.comnih.govresearchgate.net These self-assembled materials are considered promising for applications in tissue engineering and regenerative medicine due to their biocompatibility and ability to form scaffolds that can support cell growth. mdpi.com
The tert-Butyloxycarbonyl (Boc) group plays a crucial role in directing the self-assembly process. For example, Boc-Phe-Phe-OH has been observed to form spherical nanoparticles or fibrillar structures depending on the solvent conditions. nih.gov The combination of Boc-Phe-Phe with unprotected Phe-Phe can even lead to the formation of more complex "nanonecklace" structures. mdpi.com While the self-assembly of this compound has not been specifically detailed, the underlying principles suggest its potential to form similar biomaterials. The presence of the methyl group on the phenyl ring could influence the packing and morphology of the resulting nanostructures, offering a way to tune the properties of the biomaterial.
Table 2: Self-Assembled Nanostructures from Boc-Protected Phenylalanine Analogues
| Compound | Solvent/Conditions | Resulting Nanostructure | Potential Application |
| Boc-Phe-Phe-OH | Ethanol | Spherical nanoparticles | Drug Delivery, Biosensing |
| Boc-Phe-Phe-OH | Aqueous solution | Fibrillar structures, Hydrogel | Tissue Engineering, Drug Delivery |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/water | Nanotubes that self-assemble into microtapes | Piezoelectric materials |
| Boc-L-phenylalanyl-L-tyrosine | Ethanol/water | Microspheres | Biomaterials |
| Boc-L-phenylalanyl-L-tyrosine | HFP/water | Microtapes | Biomaterials |
This table summarizes the diverse nanostructures that can be formed from the self-assembly of various Boc-protected diphenylalanine analogues, highlighting the versatility of this class of molecules in creating advanced biomaterials. nih.govrsc.org
Formulation of Drug Delivery Systems
The self-assembling nature of Boc-phenylalanine derivatives makes them highly suitable for the formulation of drug delivery systems. nih.gov Nanoparticles and hydrogels formed from these compounds can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.
A notable example is the use of a Boc-protected phenylalanine derivative in the development of polymeric micelles for the delivery of the chemotherapy drug docetaxel. nih.govresearchgate.net In this system, N-(tert-butoxycarbonyl)-L-phenylalanine was attached to the end of a methoxy-poly(ethylene glycol)-block-poly(D,L-lactide) (mPEG-b-PLA) polymer. nih.govresearchgate.net The presence of the Boc-Phe residue at the terminus of the polymer chain enhanced the interaction between the micellar core and the drug, leading to improved stability of the formulation. nih.gov These drug-loaded micelles demonstrated superior anti-tumor efficacy and better tolerance compared to the commercially available formulation of docetaxel. nih.govresearchgate.net This research underscores the significant potential of incorporating Boc-protected phenylalanine derivatives like this compound into nanoparticle-based drug delivery systems to improve the therapeutic outcomes of existing drugs. nih.govresearchgate.net Furthermore, nanoparticles formulated from Boc-diphenylalanine have been shown to effectively carry and deliver drugs like epirubicin (B1671505) to cancer cells, reducing cell viability and increasing DNA damage, suggesting their utility as alternative drug carriers. researchgate.net
Biochemical and Biological Applications of Boc Phe 4 Me Oh
Studies in Amino Acid Metabolism
Researchers utilize Boc-Phe(4-Me)-OH in studies related to amino acid metabolism chemimpex.com. While specific metabolic pathways for this modified amino acid are not detailed in the provided literature, its use in research suggests its role in understanding how modified amino acids are processed or incorporated within biological systems. The general field of amino acid biosynthesis and catabolism is fundamental to cellular function, and compounds like this compound can serve as probes or components in such investigations libretexts.org.
Cellular Studies and Biological Evaluation
The biological evaluation of this compound and peptides incorporating it is essential for understanding their potential as therapeutic agents or research tools.
This compound is integral to the design of drug candidates that target specific biological pathways, aiming to enhance the efficacy and selectivity of new medications chemimpex.com. While direct IC50 values for this compound against specific cellular targets are not extensively detailed in the provided search results, its role in drug development implies its use in various biological activity assays. Such assays are critical for quantifying the potency of compounds, often expressed as IC50 (half-maximal inhibitory concentration) values, to determine their effectiveness in inhibiting specific enzymes, receptors, or cellular processes acs.orgnih.gov. Studies involving dipeptides incorporating related modified phenylalanine derivatives have demonstrated antifungal activity, indicating the potential for such compounds to exhibit diverse biological effects researchgate.netpensoft.net.
The compound's utility in creating targeted therapies and improving pharmacokinetic profiles suggests that its cellular permeability is a key consideration chemimpex.com. Cellular permeability dictates a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which is crucial for its bioavailability and efficacy in vivo ub.edu. While specific studies detailing the cellular permeability of this compound are not explicitly provided, its application in drug design implies that its transport characteristics are assessed to ensure it can reach its intended cellular targets. Modifications to amino acid structures, like the addition of a methyl group, can influence a molecule's lipophilicity and, consequently, its ability to traverse cell membranes mdpi.com.
Compound Properties
This compound exhibits characteristic physical and chemical properties that are important for its handling and application in research.
| Property | Value | Source |
| CAS Number | 80102-26-7 | chemimpex.comscbt.comsigmaaldrich.com |
| Molecular Formula | C₁₅H₂₁NO₄ | chemimpex.comscbt.com |
| Molecular Weight | 279.33 g/mol | scbt.comsigmaaldrich.com |
| Purity | ≥98.0% (TLC), ≥99.0% (HPLC) | chemimpex.comsigmaaldrich.com |
| Melting Point | 79-88 °C | chemimpex.comsigmaaldrich.com |
| Optical Rotation | [α]²⁰/D +16±2°, c = 1% in methanol | chemimpex.comsigmaaldrich.com |
| Synonyms | Boc-L-Phe(4-Me)-OH, Boc-p-Me-L-Phe-OH | chemimpex.com |
Table 1: Key physical and chemical properties of this compound.
Compound List:
this compound (N-tert-butoxycarbonyl-4-methyl-L-phenylalanine)
Future Directions and Emerging Research Trends
Integration of Boc-Phe(4-Me)-OH in Green Chemistry Approaches for Peptide Synthesis
The pharmaceutical industry is increasingly focused on developing environmentally friendly synthetic processes. For peptide synthesis, this translates to reducing the use of hazardous organic solvents, improving atom economy, and minimizing waste generation. Research is exploring the use of water as a solvent in peptide synthesis, often facilitated by the conversion of amino acids into water-dispersible nanoparticles. The Boc strategy is noted for its suitability in green chemistry due to the generation of only gaseous by-products during deprotection nih.govresearchgate.net. Studies are investigating microwave-assisted coupling reactions and novel solvent systems, such as propylene (B89431) carbonate or binary mixtures like DMSO/propyl acetate, to achieve more sustainable solid-phase peptide synthesis (SPPS) rsc.orgrsc.orgunifi.it. While direct integration of this compound into specific green protocols is an emerging area, the general principles of greening peptide synthesis are directly applicable to its use.
Exploration of Novel this compound Derivatives for Enhanced Bioactivity
The introduction of modified amino acids, such as phenylalanine derivatives, into peptide sequences is a key strategy for enhancing their biological activity, stability, and selectivity nih.gov. Research into novel derivatives of this compound aims to create peptides with improved therapeutic properties. For instance, studies have shown that replacing phenylalanine with 4-methyl-phenylalanine at protein-peptide interfaces can improve binding affinity nih.gov. Similarly, modifications involving unnatural amino acids or amino acid analogs are explored to enhance metabolic stability and biological activity nih.gov. The synthesis of dipeptides containing modified phenylalanine derivatives, such as α-methyl-phenylalanine and α-methyl-4-fluorophenylalanine, has been investigated for their antifungal activity, demonstrating that such modifications can lead to distinct biological profiles pensoft.netresearchgate.net.
| Derivative/Modification | Target Activity | Key Finding | Reference |
| Phenylalanine to 4-methyl-phenylalanine substitution | Protein-peptide binding affinity | Improved binding affinity by 2-fold | nih.govresearchgate.net |
| Incorporation of unnatural amino acids (e.g., ΔZPhe) | Opioid receptor binding, pain control | Enhanced metabolic stability and μ-opioid receptor selectivity | nih.govnih.gov |
| α-methyl-phenylalanine in dipeptides | Antifungal activity | Pronounced activity against P. aurantiogriseum and U. botrytis | pensoft.netresearchgate.net |
| α-methyl-4-fluorophenylalanine in dipeptides | Antifungal activity | Significant suppression of growth in various fungal strains | pensoft.netresearchgate.net |
Computational Modeling and In Silico Design of this compound-Containing Molecules
Computational approaches are increasingly vital for rational drug design and understanding molecular interactions. In silico studies, including molecular docking and molecular dynamics simulations, are employed to predict the binding affinity of peptides containing modified amino acids like 4-methyl-phenylalanine to target proteins mdpi.comnih.gov. For example, replacing phenylalanine with 4-methyl-phenylalanine has been computationally shown to improve binding affinity nih.govresearchgate.net. These methods aid in identifying key structural features responsible for bioactivity and guide the design of novel peptide analogs with optimized properties, such as enhanced protease resistance or improved binding to specific receptors nih.govresearchgate.netresearchgate.net. The use of in silico screening platforms can also enhance library diversity for discovering novel peptide scaffolds nih.gov.
Translational Research and Clinical Potential of Derived Compounds
While this compound itself is a building block, peptides and peptidomimetics incorporating modified phenylalanine residues are being investigated for various therapeutic applications. The ability to fine-tune properties like hydrophobicity, charge, and structure through modifications, including the use of unnatural amino acids, is crucial for developing effective peptide drugs nih.gov. For instance, peptides containing N-methylated amino acids, including N-methylphenylalanine, are being explored as versatile blood-brain barrier (BBB) shuttles for drug delivery, demonstrating passive BBB permeation acs.org. Furthermore, modified phenylalanine derivatives are being investigated for their potential in imaging agents, such as radiofluorinated methylphenylalanine analogs for tumor imaging with PET researchgate.net. The broader field of peptide therapeutics, which benefits from building blocks like this compound, encompasses applications in metabolic disorders, cardiovascular diseases, anti-infectives, and anticancer treatments, with over 100 approved peptide drugs currently in clinical use chinesechemsoc.org.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Boc-Phe(4-Me)-OH with minimal racemization?
- Methodology :
- Use tert-butoxycarbonyl (Boc) protection under anhydrous conditions, typically with dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
- Purify via recrystallization in ethanol/water mixtures or silica gel chromatography.
- Racemization risk is minimized by maintaining pH < 8 and avoiding prolonged exposure to basic conditions during deprotection .
Q. How should this compound be stored, and what solvents are optimal for stock solutions?
- Storage : Store at 2–8°C in a sealed, dry container to prevent hydrolysis of the Boc group. For long-term stability, store at -20°C under inert gas .
- Solubility :
- Soluble in DMSO (up to 100 mg/mL with sonication) and dimethylformamide (DMF).
- Insoluble in aqueous buffers; pre-dissolve in DMSO before diluting into reaction mixtures .
Q. What characterization methods validate the purity and stereochemical integrity of this compound?
- Purity Analysis :
- HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- TLC (silica gel, ethyl acetate/hexane) .
- Stereochemical Confirmation :
- Chiral HPLC or circular dichroism (CD) spectroscopy to detect enantiomeric excess (>99% for L-isomer) .
- : Compare aromatic proton signals (δ 6.8–7.2 ppm) to reference spectra .
Advanced Research Questions
Q. How does the 4-methyl substituent on phenylalanine influence peptide backbone conformation in solid-phase synthesis?
- Mechanistic Insight :
- The 4-methyl group increases steric bulk, restricting rotation around the Cα–Cβ bond. This stabilizes β-sheet conformations in peptide assemblies.
- Use circular dichroism (CD) or X-ray crystallography to compare secondary structures with unmodified Phe residues .
- Experimental Design :
- Synthesize model peptides (e.g., Ac-XGG-NH, where X = this compound) and analyze conformational preferences via NMR or MD simulations .
Q. What strategies mitigate diastereomer formation during this compound incorporation into complex peptides?
- Optimization :
- Use coupling agents like HBTU/HOBt with N-methylmorpholine (NMM) in DMF to enhance reaction efficiency.
- Conduct stepwise Kaiser tests to confirm complete coupling before deprotection .
- Troubleshooting :
- If diastereomers persist (>2% by HPLC), employ microwave-assisted synthesis (50°C, 10 min) to reduce reaction time and racemization .
Q. How does this compound stability vary under acidic vs. basic cleavage conditions in SPPS?
- Stability Analysis :
- Acidic Conditions (TFA) : Boc group cleaved rapidly (30 min, 20% TFA in DCM), with no degradation of the 4-methylphenyl moiety.
- Basic Conditions (piperidine) : Avoid prolonged exposure (>2 hr) to prevent β-elimination of the methyl group .
Data Contradiction Analysis
Q. Discrepancies in reported solubility of this compound: How to resolve conflicting literature values?
- Root Cause : Variations in solvent purity, temperature, and sonication time.
- Resolution :
- Standardize solubility tests at 25°C with degassed DMSO.
- Confirm via gravimetric analysis after vacuum drying .
Q. Conflicting NMR data for this compound aromatic protons: What factors contribute to signal shifts?
- Factors : Solvent polarity (e.g., CDCl vs. DMSO-d), concentration, and trace impurities.
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
